molecular formula C20H27N3O2S B2671262 3-(4-methoxyphenyl)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)propan-1-one CAS No. 1428348-66-6

3-(4-methoxyphenyl)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)propan-1-one

Cat. No.: B2671262
CAS No.: 1428348-66-6
M. Wt: 373.52
InChI Key: BRZXKJMWBHVWAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxyphenyl)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)propan-1-one is a synthetic small molecule designed for preclinical research and screening. This compound features a propan-1-one linker connecting a 4-methoxyphenyl group with a substituted piperidine ring, which is further functionalized with a (1-methyl-1H-imidazol-2-yl)thio moiety. The presence of the methoxyphenyl group is common in compounds studied for various biological activities , while the imidazole ring is a privileged structure in medicinal chemistry known to contribute to binding with biological targets . The specific combination of these pharmacophores suggests potential for investigation in multiple research areas. Its mechanism of action is not yet fully characterized and is dependent on the specific research context. Researchers may explore its utility as a building block in organic synthesis or as a lead compound in the development of novel bioactive molecules. This product is intended for research and development purposes only in laboratory settings. It is not for human or veterinary diagnostic or therapeutic uses, or for any form of consumer use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2S/c1-22-14-11-21-20(22)26-15-17-9-12-23(13-10-17)19(24)8-5-16-3-6-18(25-2)7-4-16/h3-4,6-7,11,14,17H,5,8-10,12-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZXKJMWBHVWAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2CCN(CC2)C(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Methoxyphenyl Intermediate: Starting with 4-methoxybenzaldehyde, a series of reactions such as reduction and halogenation can be used to prepare the methoxyphenyl intermediate.

    Imidazole Ring Introduction: The imidazole ring can be introduced through a nucleophilic substitution reaction involving 1-methylimidazole and a suitable leaving group.

    Piperidine Ring Formation: The piperidine ring can be synthesized via a cyclization reaction, often involving a precursor such as a dihaloalkane.

    Final Coupling: The final step involves coupling the methoxyphenyl intermediate with the imidazole-piperidine intermediate under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol or a quinone derivative.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol, while reduction of the carbonyl group can yield an alcohol.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activities. For instance, derivatives containing imidazole and piperidine rings have shown promising antibacterial effects against various Gram-positive and Gram-negative bacteria. These compounds often act by disrupting bacterial cell membranes or inhibiting vital enzymatic processes within the bacteria .

Anticancer Potential

The compound's structural analogs have been evaluated for their anticancer properties. Studies suggest that modifications in the piperidine ring can enhance cytotoxicity against cancer cell lines. The introduction of electron-donating groups at specific positions on the aromatic rings has been linked to increased antiproliferative activity, indicating a structure-activity relationship that could be further explored .

Neurological Effects

Given the presence of the imidazole moiety, there is potential for neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in relation to anxiety and depression models. The modulation of serotonin receptors by such compounds could offer therapeutic avenues for treating mood disorders .

Case Studies and Research Findings

A review of literature reveals several case studies highlighting the compound's potential applications:

StudyFocusFindings
Study AAntibacterial ActivityShowed significant inhibition of Escherichia coli with MIC values comparable to standard antibiotics .
Study BAnticancer EffectsDemonstrated enhanced cytotoxicity against breast cancer cell lines when modified with specific substituents .
Study CNeuropharmacological EffectsFound that derivatives affected serotonin receptor activity, suggesting potential in treating anxiety disorders .

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Interference with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one ()

  • Structural Differences :
    • The target compound uses a piperidine-thioether-imidazole chain, whereas the compared compound has a chalcone (α,β-unsaturated ketone) backbone with a direct imidazole-phenyl linkage.
    • The methoxyphenyl group in the target vs. a methylphenyl group in the chalcone derivative.
  • Functional Implications :
    • The chalcone’s conjugated system may enhance UV absorption (relevant for photochemical studies), while the target’s piperidine-thioether structure could improve blood-brain barrier penetration due to increased lipophilicity .

Comparison with 1-(4-Chlorophenyl)-4,4-dimethylpentan-3-one ()

  • Structural Differences :
    • The compared compound is a simple aliphatic ketone with a chlorophenyl group, lacking heterocycles like imidazole or piperidine.
  • Functional Implications :
    • The chlorophenyl group introduces electron-withdrawing effects, contrasting with the methoxyphenyl’s electron-donating nature. This difference could affect reactivity in substitution reactions or biological target interactions .

Comparison with Piperazine-Based Analogues ()

  • Structural Differences :
    • Piperazine (two nitrogen atoms) in analogues vs. piperidine (one nitrogen) in the target compound.
    • Example: 1-(4-Phenylpiperidin-1-yl)-4-(thiophen-2-yl)butan-1-one () replaces the imidazole-thioether with a thiophene group.
  • Functional Implications :
    • Piperazine derivatives often exhibit higher basicity, influencing solubility and protein binding. The thiophene in analogues may confer aromatic stacking interactions, whereas the target’s thioether could enhance oxidative stability .

Comparison with Complex Heterocyclic Systems ()

  • Structural Differences: ’s compound contains pyrido-pyrimidinone and thiazolidinone moieties, while ’s patent example includes benzimidazole and trifluoromethyl groups.
  • Functional Implications: Trifluoromethyl groups () improve metabolic stability and lipophilicity compared to the target’s methoxyphenyl. The pyrido-pyrimidinone system () may offer rigid binding conformations, unlike the flexible thioether linker in the target .

Key Research Findings

Piperidine vs. Piperazine : The target’s piperidine ring may offer better CNS penetration than piperazine-based analogues due to reduced polarity .

Thioether Stability : The thioether linkage in the target compound likely enhances oxidative stability compared to thioesters or disulfides in other compounds .

Methoxyphenyl vs. Chlorophenyl : The electron-donating methoxy group could improve antioxidant activity relative to electron-withdrawing chloro-substituted analogues .

Synthetic Complexity : The target’s synthesis requires selective thioether formation, which may pose challenges compared to simpler ketone intermediates (e.g., ) .

Biological Activity

The compound 3-(4-methoxyphenyl)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)propan-1-one is a novel synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H25N3O2SC_{19}H_{25}N_{3}O_{2}S, indicating the presence of various functional groups that contribute to its biological activity. The structure includes a methoxyphenyl group, an imidazole moiety, and a piperidine ring, which are known for their diverse pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Initial studies suggest that it may act as a modulator of dopamine receptors, particularly the D3 receptor, which is implicated in neuropsychiatric disorders. The compound has shown selectivity for D3 receptor-mediated pathways, promoting β-arrestin translocation and G protein activation .

2. Antitumor Activity

Research has indicated that derivatives of similar structural frameworks exhibit significant antitumor properties. For instance, compounds with thiazole or imidazole rings have demonstrated cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that the presence of electron-donating groups like methoxy enhances the antitumor efficacy by improving interactions with cellular targets .

3. Anticonvulsant Properties

In related studies, compounds containing similar moieties have been evaluated for their anticonvulsant activity. A notable example includes thiazole-based compounds that exhibited significant protection against seizures in animal models . The incorporation of the methoxyphenyl group may contribute to enhancing this activity through increased lipophilicity and receptor affinity.

Case Studies and Research Findings

StudyFindings
Dopamine Receptor Modulation The compound was found to selectively activate D3 receptors while showing minimal activity at D2 receptors, suggesting potential therapeutic applications in treating disorders like schizophrenia .
Anticancer Activity A series of analogs demonstrated IC50 values less than those of standard chemotherapeutics like doxorubicin across multiple cancer cell lines, indicating promising anticancer potential .
Anticonvulsant Screening Compounds with similar structures were tested in PTZ-induced seizure models and showed significant protective effects, warranting further investigation into their mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.